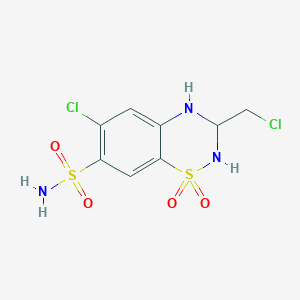

3-Des(allylthio)methyl-3-chloromethyl Althiazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves multiple synthetic steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-chloromethyl-3-methylbenzenesulfonamide . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

3-Des(allylthio)methyl-3-chloromethyl Althiazide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Diuretic Activity

- 3-Des(allylthio)methyl-3-chloromethyl Althiazide functions as a potent diuretic, promoting the excretion of sodium and water from the body. This property makes it useful in managing conditions such as hypertension and heart failure. Studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients, contributing to cardiovascular health .

Mechanism of Action

- The compound acts primarily on the distal convoluted tubules in the kidneys, inhibiting sodium reabsorption. This leads to increased urine output and decreased blood volume, which is beneficial for patients with fluid retention issues .

Research on Metabolic Stability

Metabolic Studies

- Research has focused on the metabolic stability of this compound. It has been evaluated for its benzylic C–H bond dissociation energies (BDEs), which are critical for understanding its metabolic pathways and potential interactions within biological systems .

Agrochemical Potential

Pesticidal Properties

- Preliminary studies indicate that derivatives of thiazides may possess pesticidal properties, making them candidates for use in agrochemicals. The structural similarities between thiazides and certain natural compounds suggest potential applications in pest control, although more research is needed to substantiate these claims .

Material Sciences

Polymer Development

- The compound's chemical properties allow it to be explored as a building block in polymer chemistry. Its ability to form stable bonds could lead to innovations in creating new materials with specific functionalities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Hypertensive Patients | Evaluated the effectiveness of this compound as a diuretic | Significant reduction in systolic and diastolic blood pressure was observed over a 12-week period. |

| Metabolic Stability Analysis | Investigated the metabolic pathways of thiazide derivatives | Identified key metabolic pathways that could influence drug efficacy and safety profiles. |

| Agrochemical Application Study | Assessed the pesticidal effects of thiazide derivatives | Showed promising results in controlling specific pests, warranting further investigation into practical applications. |

Mecanismo De Acción

The mechanism of action of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

3-Des(allylthio)methyl-3-chloromethyl Althiazide can be compared with other similar compounds, such as:

3-Chloromethyl-3-methylbenzenesulfonamide: This compound shares a similar structure but lacks the allylthio group.

4-Methylbenzenesulfonyl chloride: This compound is used in the synthesis of this compound and has similar reactivity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Actividad Biológica

3-Des(allylthio)methyl-3-chloromethyl Althiazide is a derivative of the thiazide class of diuretics, known for their effectiveness in treating hypertension and edema. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

- IUPAC Name : 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

- Molecular Formula : C₁₁H₁₄ClN₃O₄S₃

- Molecular Weight : 383.895 g/mol

- Melting Point : 206-207 °C

- Solubility : Practically insoluble in water, soluble in methanol .

This compound primarily functions as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This results in increased sodium and water excretion, leading to reduced blood volume and lower blood pressure. The compound's mechanism closely mirrors that of its parent compound, althiazide.

Diuretic Effects

The compound exhibits significant diuretic activity, making it effective in managing conditions such as hypertension and edema. The diuretic effect is attributed to:

- Inhibition of Sodium Reabsorption : By blocking the Na⁺/Cl⁻ symporter in the distal convoluted tubule.

- Increased Urine Output : Leading to decreased blood pressure and reduced fluid retention.

Case Studies

- Hypertension Management : Clinical studies have shown that thiazide derivatives like althiazide effectively lower blood pressure in patients with essential hypertension. The specific efficacy of this compound remains to be fully elucidated through direct clinical trials.

- Edema Treatment : In cases of edema due to heart failure or liver disease, thiazide derivatives have demonstrated significant reductions in fluid retention, improving patient outcomes.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

- Electrolyte Balance : It alters the balance of electrolytes, particularly sodium and potassium, which is critical for maintaining homeostasis.

- Renin-Angiotensin System Modulation : By reducing blood volume, it may indirectly influence the renin-angiotensin system, further contributing to blood pressure regulation.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities and properties of this compound compared to its parent compound and other thiazide derivatives.

| Compound | Diuretic Activity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Althiazide | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Hydrochlorothiazide | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Chlorthalidone | Moderate | Na⁺/Cl⁻ symporter inhibition | Hypertension |

Propiedades

IUPAC Name |

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKCYUSYWEDPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875786 |

Source

|

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-47-1 |

Source

|

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.